molecular formula C9H10F2O B7939656 1-(3,4-Difluorophenyl)propan-2-ol CAS No. 1443345-93-4

1-(3,4-Difluorophenyl)propan-2-ol

Cat. No.: B7939656
CAS No.: 1443345-93-4
M. Wt: 172.17 g/mol
InChI Key: IXQWDJDNSWJNTI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)propan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)propan-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-difluorobenzaldehyde is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3,4-Difluorophenylpropan-2-one

    Reduction: 1-(3,4-Difluorophenyl)propan-2-amine

    Substitution: 1-(3,4-Difluorophenyl)propan-2-yl chloride

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)propan-2-ol is primarily related to its ability to interact with specific molecular targets. In the context of its use as a precursor for antifungal agents, the compound’s derivatives inhibit the activity of enzymes such as 14-α lanosterol demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which allows for versatile chemical modifications and applications in various fields. Its derivatives, such as fluconazole, have proven to be highly effective in treating fungal infections .

Similar Compounds

Properties

IUPAC Name

1-(3,4-difluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQWDJDNSWJNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282654
Record name Benzeneethanol, 3,4-difluoro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-93-4
Record name Benzeneethanol, 3,4-difluoro-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3,4-difluoro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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